2-(Ethenesulfonyl)benzonitrile
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Overview
Description
2-(Ethenesulfonyl)benzonitrile is an organic compound with the molecular formula C9H7NO2S It is characterized by the presence of a benzonitrile group substituted with an ethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenesulfonyl)benzonitrile typically involves the reaction of benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5CN+CH2=CHSO2Cl→C6H4(CN)(SO2CH=CH2)+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethenesulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the ethenesulfonyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-(Ethenesulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethenesulfonyl)benzonitrile involves its reactive functional groups, which can interact with various molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrile group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Benzonitrile: Lacks the ethenesulfonyl group, making it less reactive in certain types of chemical reactions.
2-(Vinylsulfonyl)benzonitrile: Similar structure but with a vinyl group instead of an ethenesulfonyl group, leading to different reactivity and applications.
Uniqueness: 2-(Ethenesulfonyl)benzonitrile is unique due to the presence of both the nitrile and ethenesulfonyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-ethenylsulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPPDKGSIGPSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154395-71-7 |
Source
|
Record name | 2-(ethenesulfonyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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